molecular formula C12H17NO3S B14222332 3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid CAS No. 819862-82-3

3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid

Cat. No.: B14222332
CAS No.: 819862-82-3
M. Wt: 255.34 g/mol
InChI Key: DEZXRQCEYKVZSY-GFCCVEGCSA-N
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Description

3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and psychiatry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid typically involves the reaction of 1-indanone with ammonia and formaldehyde, followed by sulfonation. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. This dual action helps modulate neurotransmission, leading to its potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid is unique due to its dual action on GABA receptors and its potential neuroprotective effects. Unlike taurine and GABA, it has shown promise in clinical trials for Alzheimer’s disease, highlighting its potential as a disease-modifying agent .

Properties

CAS No.

819862-82-3

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H17NO3S/c14-17(15,16)9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-13H,3,6-9H2,(H,14,15,16)/t12-/m1/s1

InChI Key

DEZXRQCEYKVZSY-GFCCVEGCSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NCCCS(=O)(=O)O

Canonical SMILES

C1CC2=CC=CC=C2C1NCCCS(=O)(=O)O

Origin of Product

United States

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